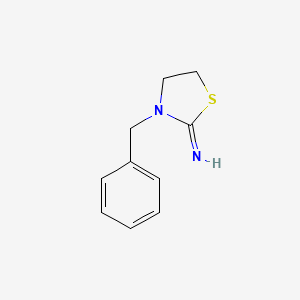

3-Benzyl-1,3-thiazolidin-2-imine

Description

3-Benzyl-1,3-thiazolidin-2-imine is a heterocyclic compound characterized by a thiazolidin ring (a five-membered ring containing sulfur and nitrogen) substituted with a benzyl group at the 3-position (Figure 1). This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and organic synthesis .

Properties

CAS No. |

6558-46-9 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

3-benzyl-1,3-thiazolidin-2-imine |

InChI |

InChI=1S/C10H12N2S/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

InChI Key |

PFJYWEKDUVKYSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N)N1CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyl-1,3-thiazolidin-2-imine can be synthesized through various methods. One common approach involves the reaction of an aldimine, an alkyne, and isothiocyanates in the presence of a zinc(II) catalyst. This reaction proceeds via a 5-exo-dig cyclization of a propargyl thiourea, formed in situ . The reaction conditions typically include the use of toluene as a solvent and copper(II) chloride as a catalyst, yielding the desired thiazolidine derivative in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used

Scientific Research Applications

3-Benzyl-1,3-thiazolidin-2-imine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.

Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the enzyme, blocking its activity . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidin-imine derivatives vary in substituents, which critically influence their chemical reactivity and biological profiles. Below is a comparative analysis (Table 1) and detailed discussion.

Table 1: Structural and Functional Comparison of Thiazolidin-imine Derivatives

Key Structural Differences and Implications

Substituent Effects on Bioactivity

- Benzyl Group (this compound) : Enhances lipophilicity, improving membrane permeability for antimicrobial and anticancer activity .

- Trifluoromethyl Group (in (2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-...): Introduces electron-withdrawing effects, stabilizing the molecule and enhancing thermal stability (up to 200°C via thermogravimetric analysis) .

- Dibutyl and Phenyl Groups (in (2Z)-N,3-Dibutyl-4-phenyl-...): Increase steric bulk, reducing metabolic degradation but limiting solubility .

Antimicrobial Spectrum

- The 4-fluoro-3-methylphenyl analog () shows narrower-spectrum activity against fungi compared to the broader antibacterial activity of the benzyl derivative .

- The bicyclic derivative 3-benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane () shares antimicrobial properties but lacks the thiazolidin-imine ring, demonstrating that the sulfur atom in the thiazolidin ring is critical for Gram-negative targeting .

Mechanistic Insights

- Enzyme Inhibition : The benzyl derivative’s COX-2 inhibition (IC₅₀ = 12 µM) is superior to its N,4-diphenyl analog (IC₅₀ = 28 µM), suggesting smaller substituents optimize enzyme active-site interactions .

- Antioxidant Capacity : Compounds with electron-donating groups (e.g., benzyl) exhibit higher radical scavenging activity (EC₅₀ = 45 µM) compared to electron-withdrawing substituents (EC₅₀ = 78 µM for CF₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.